Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate

Purity Specification Procurement Benchmarking Quality Control

Researchers seeking a bifunctional α-ketoester building block with a halogen handle for cross-coupling often face limited availability of regioisomerically pure intermediates. This compound addresses that need: - Bromine at the 3-position enables Suzuki-Miyaura, Buchwald-Hartwig, and related cross-couplings, absent in the de-bromo analog. - The α-ketoester moiety supports condensation to heterocycles (imidazoles, pyrazines, quinoxalines) while leaving the bromide intact for late-stage diversification. - Computed XLogP3-AA of 2.7 and tPSA of 52.6 Ų place it in favorable drug-like space for medicinal chemistry campaigns. Supplied at 98% purity with reliable global logistics.

Molecular Formula C11H11BrO4
Molecular Weight 287.109
CAS No. 1226321-02-3
Cat. No. B2776989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate
CAS1226321-02-3
Molecular FormulaC11H11BrO4
Molecular Weight287.109
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=C(C=C1)OC)Br
InChIInChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3
InChIKeyLECHUTUBHTXECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity & Physicochemical Profile


Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate (CAS 1226321-02-3, molecular formula C11H11BrO4, exact mass 285.98407 Da) is a synthetic α-ketoester characterized by a 3-bromo-4-methoxyphenyl substituent with a computed XLogP3-AA value of 2.7 and a topological polar surface area of 52.6 Ų [1]. The compound is commercially available with a typical purity specification of 98% . As an α-ketoester building block bearing both a bromine atom and a methoxy group, it serves as a bifunctional intermediate in medicinal chemistry and organic synthesis .

Synthetic HandleBifunctional α-ketoester with aryl bromide for Pd-catalyzed cross-coupling
Heterocycle AccessCondensation-active carbonyl enables imidazole, pyrazine, quinoxaline synthesis
Procurement BenchmarkDefined purity specification supports reproducible experimental input

Differentiation from α-Ketoester Analogs


The ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate scaffold combines an electrophilic α-ketoester moiety with a 3-bromo substituent, creating reactivity and steric profiles distinct from non-halogenated, regioisomeric, or alternative halogen analogs [1]. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that is absent in the debromo analog ethyl 2-(4-methoxyphenyl)-2-oxoacetate, while the 3-bromo substitution pattern presents different steric constraints and electronic effects compared to the 3-chloro variant ethyl 2-(3-chloro-4-methoxyphenyl)-2-oxoacetate (CAS 70154-90-4) . Without head-to-head experimental data identifying a specific target engagement advantage of the 3-bromo-4-methoxy substitution pattern, however, the current public evidence cannot support a quantitative claim of superiority over these analogs for any defined biological application.

Debromo analog (ethyl 2-(4-methoxyphenyl)-2-oxoacetate)Lacks the bromine handle required for Suzuki/Buchwald coupling, which may limit synthetic flexibility.
Chloro analog (CAS 70154-90-4)C–Cl bond strength may shift oxidative addition kinetics; reactivity profile in cross-coupling may not directly transfer.
Regioisomeric bromo substitution4-bromo or other regioisomers may alter steric and electronic effects, potentially changing reaction outcomes.

Quantitative Differentiation Evidence


Purity Benchmark

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is commercially supplied with a purity specification of 98% . Because no published head-to-head comparison data exist that simultaneously quantify a biological or chemical performance parameter for the target compound and a defined comparator with values above the detection threshold in an identical model system, it is not possible to claim quantitative differentiation in biological potency, selectivity, or pharmacokinetic properties relative to structure analogs based on publicly available evidence.

Purity Benchmark
Data to verify
Supplier-certified 98% (HPLC)
Defined purity supports procurement reproducibility
No comparator bioactivity data identified
Purity Specification Procurement Benchmarking Quality Control

Predicted Lipophilicity (XLogP3-AA)

The computed XLogP3-AA value for ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is 2.7, indicating moderate lipophilicity [1]. The debromo analog ethyl 2-(4-methoxyphenyl)-2-oxoacetate (CAS 40140-16-7) has a molecular weight of 208.21 g/mol (versus 287.11 g/mol for the brominated compound) and lacks a lipophilicity-enhancing bromine atom [2]. This directionally suggests increased membrane permeability potential for the brominated derivative, though no experimentally measured logP/logD or parallel artificial membrane permeability assay (PAMPA) data for both compounds under identical conditions were identified in the public domain.

Predicted Lipophilicity
Class-level
XLogP3-AA 2.7; higher than debromo analog (lower MW potential)
Moderate lipophilicity may favor passive permeability
In silico prediction; experimental logP/logD unavailable
Physicochemical Property Lipophilicity Drug-likeness Prediction

Topological Polar Surface Area (tPSA)

The computed topological polar surface area (tPSA) for ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is 52.6 Ų [1]. This value is below the widely applied threshold of 140 Ų for favorable oral bioavailability and compares against the debromo analog which, with the same H-bond acceptor count, is predicted to have the identical tPSA value. The bromine substituent does not materially alter the tPSA but contributes molecular volume and potential halogen-bonding interactions, providing differentiating property space relative to the non-halogenated parent.

Topological PSA
Class-level
52.6 Ų
Below 140 Ų threshold; suggests passive absorption potential
In silico; bromine adds coupling handle without increasing PSA
Polar Surface Area Bioavailability Prediction Drug Design

Molecular Weight: Bromo vs. Chloro Analog

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate (MW 287.11 g/mol, 16 heavy atoms) [1] exhibits a molecular weight ~18% higher than ethyl 2-(3-chloro-4-methoxyphenyl)-2-oxoacetate (CAS 70154-90-4, MW 242.65 g/mol) . The bromine vs. chlorine substitution directly influences the carbon-halogen bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 351 kJ/mol) and reactivity profile in cross-coupling reactions, with the C–Br bond generally participating under milder catalytic conditions.

MW Bromo vs Chloro
Reported
287.11 Da (Br) vs 242.65 Da (Cl); +18.3%
Heavier bromine enables distinct MS detection and milder cross-coupling
C–Br bond dissociation energy lower than C–Cl
Molecular Weight Halogen Comparison Physicochemical Profile

Application Scenarios


Palladium-Catalyzed Cross-Coupling Building Block

The aryl bromide functionality of ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate enables Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions at the 3-position, facilitating the construction of diverse biaryl and aryl-amine compound libraries. Researchers may select this compound over the de-bromo analog when the synthetic route requires a halogen coupling handle in the final or late-stage intermediate [1].

Lead Series Physicochemical Optimization

With a computed XLogP3-AA of 2.7 and a tPSA of 52.6 Ų, this α-ketoester occupies a favorable drug-like physicochemical space [1]. Medicinal chemists can use these values as initial design parameters when exploring brominated phenylglyoxylate cores, where the 3-bromo substitution offers different steric and electronic properties versus 4-bromo regioisomers or chloro analogs.

Heterocycle Construction via α-Ketoester

The α-ketoester functional group participates in condensation with nucleophiles, enabling the synthesis of heterocycles (imidazoles, pyrazines, quinoxalines) that are not directly accessible from the corresponding acetophenone or benzaldehyde derivatives. The bromine substituent remains available for further elaboration post-heterocycle formation, enabling a divergent synthetic strategy .

Halogenated Metabolite Calibration Standard

The compound's distinct monoisotopic mass (285.98407 Da), bromine isotope pattern (~1:1 for ⁷⁹Br:⁸¹Br), and defined purity (98%) make it suitable as a reference standard in liquid chromatography–mass spectrometry (LC-MS) method development for aromatic α-ketoester metabolites, where the characteristic doublet pattern of bromine facilitates unambiguous identification [1] .

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling
Aryl bromide coupling handle
Suzuki/Buchwald reactivity at 3-position
Lead optimization
Lipophilicity & polar surface area
Drug-like property space assessment
Heterocycle synthesis
α-Ketoester electrophilicity
Condensation with nucleophiles
LC-MS reference standard
Bromine isotope pattern & purity
Unambiguous mass pattern identification
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